acetate CAS No. 24451-18-1](/img/structure/B2404355.png)

Ethyl [(2,4-dimethylphenyl)amino](oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

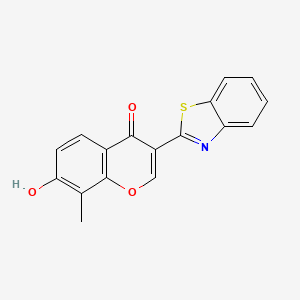

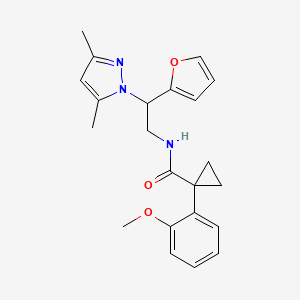

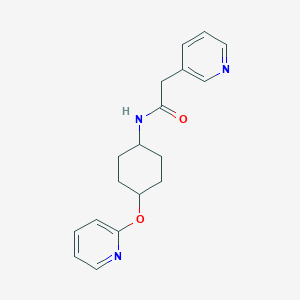

Ethyl (2,4-dimethylphenyl)aminoacetate is a chemical compound used in scientific research. It possesses unique properties and finds applications in various fields like pharmaceuticals and material sciences. The compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 .

Molecular Structure Analysis

The molecular structure of Ethyl (2,4-dimethylphenyl)aminoacetate consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Ethyl (2,4-dimethylphenyl)aminoacetate has a predicted density of 1.154±0.06 g/cm3 . It has a polar surface area of 55 Å 2 and a molar volume of 191.6±3.0 cm 3 . The compound has a predicted pKa value of 11.30±0.70 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrrole Derivatives

Ethyl 2-arylamino-2-oxo-acetates are used in the synthesis of pyrrole derivatives like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. These compounds show interesting properties like atropisomerism due to high energy barriers in N-aryl single bond rotation (Yavari et al., 2002).

Heterocyclic Disperse Dyes Synthesis

Ethyl (2,4-dimethylphenyl)aminoacetate derivatives are also synthesized for use in dyeing polyester fibers, showing varied shades and good fastness properties (Iyun et al., 2015).

Novel α-Ketoamide Derivatives

This compound is used in synthesizing α-ketoamide derivatives which have potential applications in various fields including pharmaceuticals. The use of OxymaPure with DIC (diisopropylcarbodiimide) has shown enhanced yields and purity (El‐Faham et al., 2013).

Synthesis of Benzo[b]azepine Derivatives

It's involved in the synthesis of complex molecules like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, indicating its role in synthesizing medically relevant structures (Vaid et al., 2014).

Biological and Pharmacological Studies

Antimicrobial Agent Synthesis

Derivatives of ethyl (2,4-dimethylphenyl)aminoacetate are used in the synthesis of new quinazolines, demonstrating potential as antimicrobial agents (Desai et al., 2007).

Anti-inflammatory Applications

In the marine-derived fungal strain Penicillium sp., secondary metabolites related to this compound have shown anti-inflammatory effects, suggesting its relevance in pharmaceutical research (Ngan et al., 2017).

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a derivative, acts as a potent and orally active fibrinogen receptor antagonist, important in antithrombotic treatments (Hayashi et al., 1998).

Other Applications

- Polymorphism and Crystal Shape Studies: In studies of mefenamic acid polymorphism, derivatives of ethyl (2,4-dimethylphenyl)aminoacetate help in understanding the effects of different solvents on crystal shape and polymorphic forms (Mudalip et al., 2018).

properties

IUPAC Name |

ethyl 2-(2,4-dimethylanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTBVQYEWKUNFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)